2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
Overview
Description
2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with dimethyl groups at the 2 and 4 positions and a 1H-1,2,4-triazol-1-ylmethyl group at the 5 position
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activity . These compounds have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 . The binding pocket of the aromatase enzyme is suggested as a possible target .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities, suggesting their involvement in pathways related to cell proliferation and survival .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound suggests that it may have good solubility and bioavailability, as these properties are generally associated with this heterocyclic scaffold .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . This suggests that these compounds may induce cell death or inhibit cell proliferation in these cells.
Action Environment
The stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, which include 1,2,4-triazole compounds, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
It is known that imidazole derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that imidazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Attachment of the Triazole to the Benzaldehyde Core: The triazole moiety is then attached to the benzaldehyde core via a nucleophilic substitution reaction. This step often requires a base such as sodium hydride or potassium carbonate to deprotonate the triazole, making it a better nucleophile.
Introduction of Dimethyl Groups: The dimethyl groups are introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride or potassium carbonate in dimethylformamide.
Major Products
Oxidation: 2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid.
Reduction: 2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and resins.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzaldehyde: Lacks the triazole ring, making it less versatile in terms of biological activity.
5-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde: Lacks the dimethyl groups, which may affect its reactivity and binding properties.
2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid: An oxidized form of the compound with different chemical properties.
Uniqueness
2,4-Dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is unique due to the presence of both the triazole ring and the dimethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various applications.
Properties
IUPAC Name |
2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-3-10(2)12(6-16)4-11(9)5-15-8-13-7-14-15/h3-4,6-8H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYIAQSNCWYCCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CN2C=NC=N2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589510 | |
Record name | 2,4-Dimethyl-5-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894365-26-5 | |
Record name | 2,4-Dimethyl-5-[(1H-1,2,4-triazol-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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